Ethyl 5-(pyridazin-4-yl)nicotinate

Lipophilicity CNS permeability Drug design

Procure Ethyl 5-(pyridazin-4-yl)nicotinate for CNS-penetrant nAChR modulators or ATP-competitive kinase inhibitors. Its ethyl ester ensures metabolic stability and synthetic flexibility: survive Pd-catalyzed coupling while hydrolyzing to acid for amide library generation. Superior to methyl ester (too labile) and free acid (needs pre-activation). Packaged in inert gas; store at +4°C.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Cat. No. B13654466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(pyridazin-4-yl)nicotinate
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CC(=C1)C2=CN=NC=C2
InChIInChI=1S/C12H11N3O2/c1-2-17-12(16)11-5-10(6-13-7-11)9-3-4-14-15-8-9/h3-8H,2H2,1H3
InChIKeyGHXOLCAMYGIIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(pyridazin-4-yl)nicotinate: Core Chemical Identity and Structural Context for Research Procurement


Ethyl 5-(pyridazin-4-yl)nicotinate (IUPAC: ethyl 5-pyridazin-4-ylpyridine-3-carboxylate; molecular formula C12H11N3O2; molecular weight 229.23 g/mol) is a heterocyclic compound that combines a pyridazine ring at the 4-position with a nicotinic acid ethyl ester scaffold . This compound belongs to the class of pyridazine-nicotinate hybrids, a structural motif explored for nicotinic acetylcholine receptor (nAChR) modulation and kinase inhibition [1]. The pyridazine moiety introduces distinct electronic properties—specifically a dipole moment approximately 3.9 D and strong hydrogen-bond accepting capacity—that differentiate it from pyridine, pyrimidine, and pyrazine analogs in molecular recognition contexts [2].

Why Ethyl 5-(pyridazin-4-yl)nicotinate Cannot Be Freely Substituted by In-Class Analogs: Key Differentiation Drivers


Generic substitution among 5-(pyridazin-4-yl)nicotinate derivatives is not scientifically defensible because three structural variables independently control pharmacological and physicochemical behavior: (i) the ester alkyl group (methyl vs. ethyl vs. free acid) governs lipophilicity and metabolic stability ; (ii) the heterocyclic coupling partner (pyridazine vs. pyrimidine vs. pyrazine) alters hydrogen-bonding geometry and target selectivity profiles [1]; and (iii) the substitution position on the nicotinate ring (5-position vs. 2-position) determines steric and electronic complementarity with binding pockets [2]. These variables generate quantifiably distinct properties that preclude simple interchange, as detailed in Section 3.

Ethyl 5-(pyridazin-4-yl)nicotinate: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: Ethyl Ester vs. Methyl Ester Partitioning for CNS Drug Design

The ethyl ester of 5-(pyridazin-4-yl)nicotinate (target compound, MW 229.23) provides a calculated LogP increase of approximately +0.28 log units relative to the methyl ester analog (Methyl 5-(pyridazin-4-yl)nicotinate, CAS 1346687-46-4, MW 215.21, LogP approximately 0.76) . This difference is attributable to the additional methylene group in the ethyl ester, consistent with the Hansch π constant contribution of +0.50 for an aliphatic carbon. The free carboxylic acid analog (5-(Pyridazin-4-yl)nicotinic acid, CAS 1346687-45-3, MW 201.18) is substantially more polar, with an estimated LogD (pH 7.4) that is approximately 2-3 log units lower than the ethyl ester, based on the ionization of the carboxylic acid group . This LogP differential positions the ethyl ester as the intermediate-lipophilicity congener, offering a balance between aqueous solubility and passive membrane permeability that is distinct from both the more polar acid and the slightly less lipophilic methyl ester.

Lipophilicity CNS permeability Drug design

Heterocycle-Determined Selectivity: Pyridazine vs. Pyrimidine vs. Pyridine in Nicotinic Receptor Modulation

In a definitive head-to-head study of epibatidine analogs, replacement of the 2-chloropyridinyl moiety with a pyridazin-4-yl ring (compound 24) yielded retention of potency at the α4β2 nAChR subtype while substantially improving the selectivity ratio between α4β2 and α3β4 subtypes compared to epibatidine itself [1]. Although this specific study used a 7-azabicyclo[2.2.1]heptane scaffold rather than a nicotinate ester, the pyridazine ring's electronic properties are the key selectivity determinant: pyridazine's second nitrogen atom alters the electrostatic potential surface relative to pyridine, reducing off-target binding at the α3β4 subtype while maintaining or enhancing α4β2 affinity [2]. This selectivity dividend is not observed with pyridine or pyrimidine isosteres, which exhibit different hydrogen-bond acceptor geometries and dipole moments (pyridazine: ~3.9 D; pyrimidine: ~2.3 D; pyridine: ~2.2 D) [3].

Nicotinic acetylcholine receptor Subtype selectivity Bioisosterism

Enzyme Inhibition Selectivity: Pyridazine Substitution Pattern Impact on PTP1B Selectivity Over Related Phosphatases

Studies on pyridazine-containing compounds have demonstrated that the pyridazine substitution pattern can yield up to 20-fold selectivity for PTP1B over related protein tyrosine phosphatases, with the position and nature of substituents on the pyridazine ring being the critical determinant of selectivity . In parallel, the 5-(pyridazin-4-yl)nicotinic acid scaffold has been specifically investigated for PTP1B inhibitory effects, with reported IC50 values in the low micromolar to sub-micromolar range depending on substitution [1]. The ester form (as in the target compound Ethyl 5-(pyridazin-4-yl)nicotinate) serves as a prodrug or synthetic intermediate, with the ethyl ester providing a latent carboxylic acid that can be unmasked in vivo or during subsequent synthetic steps to generate the active PTP1B-binding species.

PTP1B inhibition Selectivity Diabetes

Molecular Recognition Enhancement: Pyridazine as a Superior Hydrogen-Bond Acceptor vs. Pyridine in Target Engagement

The pyridazine ring possesses two adjacent nitrogen atoms (N1 and N2), each capable of serving as a hydrogen-bond acceptor, with the additional nitrogen conferring a significantly higher hydrogen-bond basicity (pKBHX) compared to pyridine. Specifically, pyridazine has a pKa of approximately 2.3 (conjugate acid), compared to pyridine's pKa of approximately 5.2, indicating that pyridazine is a weaker Brønsted base but a stronger hydrogen-bond acceptor due to the electron-withdrawing effect of the second nitrogen [1]. This enhanced hydrogen-bond accepting capacity, combined with a dipole moment of approximately 3.9 D (vs. pyridine at approximately 2.2 D), enables pyridazine-containing compounds to form stronger, more geometrically constrained interactions with target protein binding sites [2]. For Ethyl 5-(pyridazin-4-yl)nicotinate, the pyridazine ring at the 4-position presents a distinct hydrogen-bond acceptor geometry that differs fundamentally from pyridine-only nicotinates and from pyrimidine-containing analogs such as Ethyl 2-(pyrimidin-4-yl)nicotinate .

Hydrogen bonding Molecular recognition Drug-target interactions

Synthetic Tractability and Intermediate Utility: Ethyl Ester as a Strategic Handle for Diversification

Ethyl 5-(pyridazin-4-yl)nicotinate serves as a versatile synthetic intermediate for generating diverse compound libraries. The ethyl ester group can be selectively hydrolyzed to the corresponding carboxylic acid under mild conditions (LiOH, THF/H2O, room temperature), while being more resistant to nucleophilic attack than the methyl ester during organometallic coupling reactions on the pyridazine ring [1]. This differential reactivity profile contrasts with the methyl ester analog (Methyl 5-(pyridazin-4-yl)nicotinate), which hydrolyzes approximately 1.5-2× faster under basic conditions, and with the free acid, which requires amide coupling activation (e.g., HATU, EDC) for further derivatization . The ethyl ester thus occupies a strategically advantageous position: sufficiently stable toward premature hydrolysis during cross-coupling steps, yet readily convertible to the acid or amide when desired.

Synthetic chemistry Building block Diversification

Optimal Research and Industrial Application Scenarios for Ethyl 5-(pyridazin-4-yl)nicotinate


CNS-Targeted Nicotinic Receptor Ligand Design Requiring α4β2 Selectivity

For programs designing nicotinic acetylcholine receptor modulators for cognitive enhancement, pain, or smoking cessation, Ethyl 5-(pyridazin-4-yl)nicotinate provides a scaffold that combines the pyridazine ring's demonstrated capacity for α4β2/α3β4 subtype selectivity improvement (as evidenced by pyridazine-epibatidine analogs in Section 3, Evidence Item 2) with the ethyl ester's favorable LogP for CNS penetration (Evidence Item 1). The ethyl ester can be retained for CNS access or hydrolyzed to the carboxylic acid post-synthesis for peripheral restriction. [1]

Kinase and Phosphatase Inhibitor Development Leveraging Pyridazine Hydrogen-Bonding

The enhanced hydrogen-bond accepting capacity of the pyridazine ring (dipole moment ~3.9 D; two adjacent H-bond acceptor nitrogens, as detailed in Evidence Item 4) makes Ethyl 5-(pyridazin-4-yl)nicotinate an attractive core scaffold for designing ATP-competitive kinase inhibitors or PTP1B inhibitors where strong, directional hydrogen-bonding to the hinge region or catalytic site is required. The 20-fold selectivity potential of pyridazine-containing PTP1B inhibitors (Evidence Item 3) supports its prioritization for metabolic disease target programs. [2]

Medicinal Chemistry Library Synthesis Using the Ethyl Ester as a Diversification Node

As demonstrated in Evidence Item 5, the ethyl ester of this compound provides a kinetically controlled synthetic handle. It can survive Pd-catalyzed cross-coupling conditions on the pyridazine ring (Suzuki, Buchwald-Hartwig) while remaining cleanly hydrolyzable to the carboxylic acid for amide library generation. This makes Ethyl 5-(pyridazin-4-yl)nicotinate the preferred intermediate over the methyl ester (too labile) or free acid (requires pre-activation) for generating diverse 5-(pyridazin-4-yl)nicotinamide libraries. [3]

Agrochemical Gametocide Development Exploiting Pyridazinylcarboxylic Acid Motif

The pyridazinylcarboxylic acid structural motif has established utility as a gametocidal agent for producing male-sterile plants, as documented in patent literature. Ethyl 5-(pyridazin-4-yl)nicotinate serves as a pro-drug form that can be hydrolyzed in planta to the active carboxylic acid, or used directly to synthesize novel pyridazinylcarboxylic acid derivatives with potentially improved environmental stability compared to the free acid. [4]

Quote Request

Request a Quote for Ethyl 5-(pyridazin-4-yl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.